N-[3-(trifluoromethyl)phenyl]-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide
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Overview
Description
N-[3-(trifluoromethyl)phenyl]-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydrofurodioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide typically involves multiple steps. One common approach includes the following steps:
Formation of the trifluoromethylphenyl intermediate:
Cyclization to form the dihydrofurodioxine ring: The intermediate undergoes a cyclization reaction to form the dihydrofurodioxine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process optimization techniques to scale up the production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)phenyl]-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Halogenating agents, nucleophiles, and other reagents under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the dihydrofurodioxine moiety play crucial roles in its binding affinity and selectivity towards these targets . The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide
- 3-(Trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)phenylhydrazine hydrochloride
Uniqueness
N-[3-(trifluoromethyl)phenyl]-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide is unique due to its specific structural features, including the trifluoromethyl group and the dihydrofurodioxine ring.
Properties
Molecular Formula |
C14H10F3NO4 |
---|---|
Molecular Weight |
313.23 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide |
InChI |
InChI=1S/C14H10F3NO4/c15-14(16,17)8-2-1-3-9(6-8)18-13(19)12-11-10(7-22-12)20-4-5-21-11/h1-3,6-7H,4-5H2,(H,18,19) |
InChI Key |
QQYHQDDUIXMWCY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(OC=C2O1)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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